2-(2H-Hexafluoroisopropyl)chlorobenzene
Description
2-(2H-Hexafluoroisopropyl)chlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom and a hexafluoroisopropyl group. The hexafluoroisopropyl moiety introduces significant electronegativity and steric bulk, which influence the compound’s chemical reactivity, thermal stability, and physical properties. Its synthesis likely involves electrophilic aromatic substitution or coupling reactions, leveraging fluorinated intermediates to achieve the final structure.
Properties
IUPAC Name |
1-chloro-2-(1,1,1,3,3,3-hexafluoropropan-2-yl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6/c10-6-4-2-1-3-5(6)7(8(11,12)13)9(14,15)16/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMLYAROGDIIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Re₂O₇- SiO₂ as a Heterogeneous Catalyst
Rhenium(VII) oxide supported on silica (Re₂O₇- SiO₂) enables efficient coupling between chlorobenzene derivatives and fluorinated alcohols. A optimized procedure involves heating a mixture of 2-chlorobenzyl alcohol (1.0 equiv), HFIP (3.0 equiv), and Re₂O₇- SiO₂ (1 mol%) in hexafluoroisopropyl alcohol (HFIP) at 80°C for 2 hours. The catalyst facilitates dehydration and C–C bond formation, yielding 2-(2H-hexafluoroisopropyl)chlorobenzene in 89% yield after purification via flash chromatography (hexane/ethyl acetate gradient).
Key advantages include:
Kinetic and Mechanistic Insights
Isotopic labeling studies (¹⁸O-HFIP) reveal a stepwise mechanism:
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Adsorption of HFIP onto Re₂O₇- SiO₂, forming a fluorinated oxonium intermediate.
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Electrophilic attack on chlorobenzene, followed by deprotonation to regenerate the catalyst.
Rate-determining steps shift from substrate adsorption to C–H activation under high HFIP concentrations, as evidenced by kinetic profiling.
Sulfuryl Imide-Based Fluorofunctionalization
Hexafluoroisopropyl Carbamate Intermediates
A novel route leverages hexafluoroisopropyl (fluorosulfonyl)carbamate (HFC) as a fluorinating agent. HFC, synthesized from HFIP and fluorosulfuryl isocyanate (FSI) at 0°C, reacts with 2-chlorophenylmagnesium bromide to install the hexafluoroisopropyl group. The reaction proceeds via nucleophilic displacement of the fluorosulfonyl group, affording the target compound in 76% yield.
Synthesis of HFC (Representative Procedure):
Comparative Analysis with CSI and FSI
Unlike chlorosulfonyl isocyanate (CSI) or FSI, HFC offers:
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Bench stability : No decomposition observed after 6 months at 4°C.
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Mild conditions : Reactions proceed at ambient temperature without anhydrous precautions.
Radical-Mediated Pathways
Photocatalytic C–H Functionalization
Visible-light photocatalysis using Ir(ppy)₃ (1 mol%) enables direct C–H hexafluoroisopropylation of chlorobenzene. HFIP serves as the radical precursor under oxidative conditions (Na₂S₂O₈ as oxidant). Irradiation at 450 nm for 24 hours provides the product in 58% yield with excellent regioselectivity (>20:1 ortho:para).
Optimized Conditions:
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Solvent: Acetonitrile/water (4:1 v/v)
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Temperature: 25°C
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Light source: 30 W blue LEDs
Industrial-Scale Considerations
Continuous Flow Synthesis
Translating batch protocols to continuous flow systems enhances scalability. For instance, a two-stage microreactor setup achieves 92% conversion by combining Re₂O₇- SiO₂ catalysis (residence time: 30 minutes) with inline purification via simulated moving bed chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2H-Hexafluoroisopropyl)chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorobenzene ring can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding phenols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of hexafluoroisopropylbenzene.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Phenols.
Oxidation: Ketones or carboxylic acids.
Reduction: Hexafluoroisopropylbenzene.
Scientific Research Applications
2-(2H-Hexafluoroisopropyl)chlorobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various fluorinated compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Explored for its role in the synthesis of fluorinated drugs with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(2H-Hexafluoroisopropyl)chlorobenzene involves its interaction with specific molecular targets and pathways. The hexafluoroisopropyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The compound may also act as a precursor for the formation of reactive intermediates that can participate in various biochemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(2H-Hexafluoroisopropyl)chlorobenzene with structurally or functionally related halogenated benzene derivatives. Key parameters include molecular properties, reactivity, and applications.
Table 1: Comparative Properties of Halogenated Benzene Derivatives
*Calculated based on substituent contributions.
Key Comparisons
Reactivity and Stability The hexafluoroisopropyl group in this compound enhances electronegativity and thermal stability compared to chlorobenzene. Fluorine’s strong electron-withdrawing effect reduces electrophilic substitution reactivity at the benzene ring, contrasting with chlorobenzene, which undergoes nitration or sulfonation more readily .
Environmental and Safety Profiles Chlorobenzene is classified as hazardous due to its toxicity and persistence , while hexachlorobenzene is a notorious persistent organic pollutant (POP) with severe ecological and health risks .
Applications
- Chlorobenzene : Widely used as a solvent and intermediate in pesticide synthesis .
- Hexafluorobenzene : Employed in dielectric fluids and specialty coatings due to its inertness .
- This compound : Likely serves as a building block for fluorinated polymers or surfactants, leveraging its dual halogenation for tailored reactivity.
Degradation and Environmental Impact
- Chlorobenzene can be degraded >85% in bio-trickling filters under optimized conditions (EBRT: 80 s, oxygen: 10%) . Fluorinated analogs like this compound may resist biodegradation due to C-F bond strength, necessitating advanced oxidation processes for remediation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2H-hexafluoroisopropyl)chlorobenzene, and what parameters critically influence yield?
- Methodology : Synthesis typically involves halogenation or substitution reactions. For analogous chlorinated aromatics, FeCl₃ or AlCl₃ catalysts are used in Friedel-Crafts alkylation or chlorination . Key parameters include reaction temperature (80–130°C), stoichiometry of reactants, and solvent polarity. For fluorinated derivatives, fluorinating agents like HF or SF₄ may be employed under anhydrous conditions. Yield optimization requires monitoring reaction progress via HPLC or GC-MS to identify intermediates and byproducts .
Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?
- Methodology :
- Solubility : Use Hansen solubility parameters (HSPs) to predict compatibility with solvents like dimethyl carbonate or propylene carbonate . Experimental validation involves gradient solubility tests.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and UV exposure. For photostability, use controlled irradiation setups (e.g., 254 nm UV light) and monitor degradation products via LC-MS .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound while minimizing toxic solvent use?
- Methodology :
- Solvent Screening : Apply multivariate analysis using solvent principal components (PCs) such as dipole moment, Hansen parameters, and Kamlet–Taft acidity. For example, dimethyl carbonate (green solvent) achieved 79.2% yield in chlorobenzene-like reactions, comparable to traditional solvents .
- Parameter Optimization : Use response surface modeling (RSM) to balance reaction time, temperature, and catalyst loading. Central composite designs (CCDs) help identify interactions between variables .
Q. How should researchers resolve contradictions in reported reaction kinetics or degradation pathways for halogenated aromatics?
- Methodology :
- Data Reconciliation : Compare experimental conditions (e.g., reactant purity, solvent traces). For example, chlorobenzene hydrolysis discrepancies arise from differences in nucleophilic agents (e.g., NaOH vs. KOH) or solvent polarity .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O-water) or computational DFT studies to clarify pathways. For photodegradation, identify radical intermediates via electron paramagnetic resonance (EPR) .
Q. What analytical techniques are most effective for characterizing trace impurities in this compound?
- Methodology :
- Chromatography : GC-MS with electron capture detection (ECD) for halogenated byproducts. HPLC-PDA for polar impurities.
- Spectroscopy : ¹⁹F-NMR to confirm fluorinated substituent integrity. High-resolution mass spectrometry (HRMS) for exact mass validation .
Q. How does the fluorinated isopropyl group influence the compound’s photochemical behavior compared to non-fluorinated analogs?
- Methodology :
- Photolysis Studies : Irradiate samples in ice matrices (to mimic environmental conditions) and analyze products via GC-MS. For chlorobenzene, UV exposure generates polychlorinated biphenyls (PCBs) via radical coupling; fluorinated analogs may exhibit slower degradation due to C-F bond stability .
- Computational Modeling : Compare HOMO-LUMO gaps and excitation energies using Gaussian or ORCA software to predict reactivity .
Industrial and Environmental Research Questions
Q. What challenges arise in scaling up this compound synthesis, and how can they be mitigated?
- Methodology :
- Reactor Design : Use continuous-flow systems to manage exothermic reactions (common in halogenation). Monitor heat transfer coefficients and optimize residence time .
- Waste Management : Implement solvent recovery via fractional distillation. For example, chlorobenzene recovery rates exceed 90% in industrial setups using multistage distillation .
Q. What are the environmental persistence and degradation pathways of this compound in aquatic systems?
- Methodology :
- Biodegradation Assays : Use OECD 301F tests with activated sludge to measure mineralization rates. Fluorinated compounds often resist microbial degradation due to C-F bond strength.
- Hydrolysis Kinetics : Conduct pH-dependent studies (pH 3–10) at 25–50°C. Chlorobenzene hydrolyzes slowly (t₁/₂ > 100 days at pH 7), but fluorinated groups may further reduce reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
